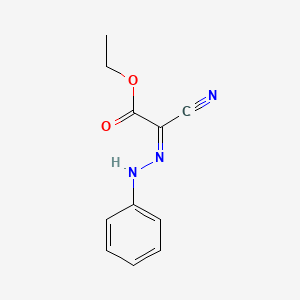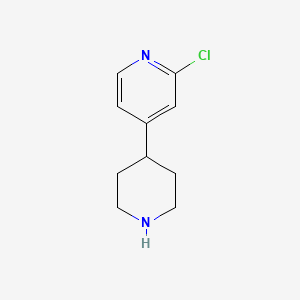![molecular formula C27H27ClN4O4S2 B11712338 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide](/img/structure/B11712338.png)
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide is a complex organic compound that features a benzothiadiazole core, a sulfonamide group, and various substituents including a chloro group, a cyclohexyl group, and a phenoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiadiazole derivative with sulfonyl chlorides under basic conditions.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the coupling of the sulfonamido-benzothiadiazole derivative with N-cyclohexyl-N-(2-phenoxyethyl)amine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic natural substrates, leading to competitive inhibition.
Material Science: In organic semiconductors, the compound can facilitate charge transport through its conjugated system, enhancing the performance of electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexylbenzamide: Lacks the phenoxyethyl group, which may affect its solubility and bioactivity.
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-(2-phenoxyethyl)benzamide: Lacks the cyclohexyl group, potentially altering its steric properties and interactions with biological targets.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiadiazole core, sulfonamide group, chloro group, cyclohexyl group, and phenoxyethyl group makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C27H27ClN4O4S2 |
|---|---|
Peso molecular |
571.1 g/mol |
Nombre IUPAC |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C27H27ClN4O4S2/c28-19-14-15-23(31-38(34,35)25-13-7-12-24-26(25)30-37-29-24)22(18-19)27(33)32(20-8-3-1-4-9-20)16-17-36-21-10-5-2-6-11-21/h2,5-7,10-15,18,20,31H,1,3-4,8-9,16-17H2 |
Clave InChI |
RNMGXXDOQHJJJN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(CCOC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=CC5=NSN=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)
![4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
![ethyl 4-[(5E)-5-[4-(dimethylamino)benzylidene]-2-hydroxy-4,6-dioxo-5,6-dihydropyrimidin-1(4H)-yl]benzoate](/img/structure/B11712298.png)

![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride](/img/structure/B11712318.png)
![3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B11712326.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11712339.png)

